molecular formula C14H22ClN3 B1400148 4-((6-Chloropyridazin-3-yl)methyl)-1-isopropylazepane CAS No. 1361114-45-5

4-((6-Chloropyridazin-3-yl)methyl)-1-isopropylazepane

Cat. No.: B1400148
CAS No.: 1361114-45-5
M. Wt: 267.8 g/mol
InChI Key: CWUVXVKMUNWULQ-UHFFFAOYSA-N
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Description

4-((6-Chloropyridazin-3-yl)methyl)-1-isopropylazepane is a chemical compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-Chloropyridazin-3-yl)methyl)-1-isopropylazepane typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-chloropyridazine and 1-isopropylazepane.

    Formation of Intermediate: The 6-chloropyridazine is reacted with a suitable alkylating agent to introduce the methyl group, forming 6-chloropyridazin-3-ylmethyl intermediate.

    Coupling Reaction: The intermediate is then coupled with 1-isopropylazepane under appropriate conditions, such as the presence of a base and a solvent like dimethylformamide (DMF), to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((6-Chloropyridazin-3-yl)methyl)-1-isopropylazepane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups on the azepane ring or the pyridazine moiety.

    Coupling Reactions: It can participate in coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, 4-((6-Chloropyridazin-3-yl)methyl)-1-isopropylazepane is used as a building block for the synthesis of more complex molecules

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structure allows it to interact with various biological targets, making it a valuable tool for probing biochemical pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, the compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in applications such as coatings, adhesives, and electronic devices.

Mechanism of Action

The mechanism of action of 4-((6-Chloropyridazin-3-yl)methyl)-1-isopropylazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction.

Comparison with Similar Compounds

Similar Compounds

    6-Chloropyridazin-3-yl derivatives: These compounds share the chloropyridazine moiety and exhibit similar chemical reactivity and biological activity.

    Azepane derivatives: Compounds with the azepane ring structure, such as 1-isopropylazepane, have comparable properties and applications.

Uniqueness

4-((6-Chloropyridazin-3-yl)methyl)-1-isopropylazepane is unique due to the combination of the chloropyridazine and azepane moieties

Properties

IUPAC Name

4-[(6-chloropyridazin-3-yl)methyl]-1-propan-2-ylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClN3/c1-11(2)18-8-3-4-12(7-9-18)10-13-5-6-14(15)17-16-13/h5-6,11-12H,3-4,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWUVXVKMUNWULQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCC(CC1)CC2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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